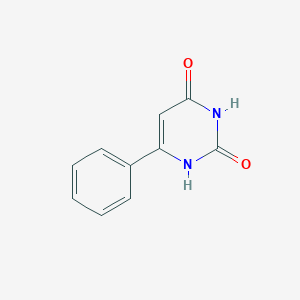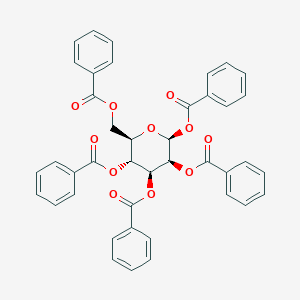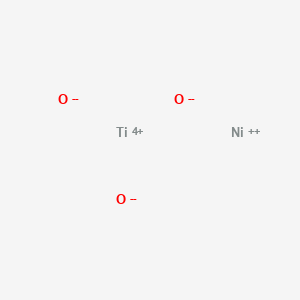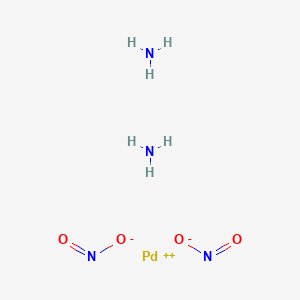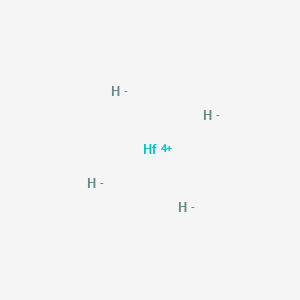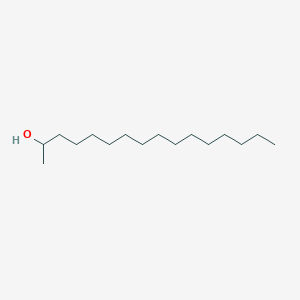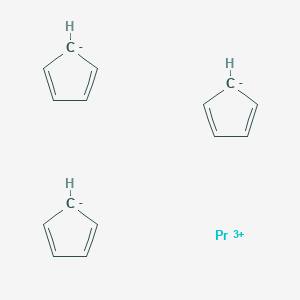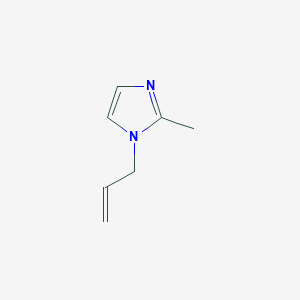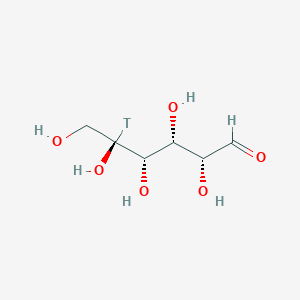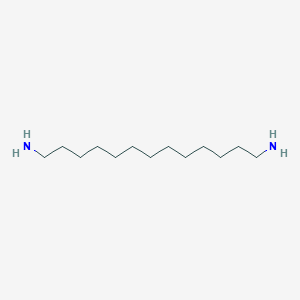
Tridecane-1,13-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecane-1,13-diamine, also known as tridecamethylenediamine, is a chemical compound with the molecular formula C13H30N2. It is a linear, aliphatic diamine that is commonly used in the synthesis of various polymers, including polyamides, polyurethanes, and polyesters. Tridecane-1,13-diamine has also been found to have potential applications in the biomedical field due to its unique chemical and physical properties.
Wirkmechanismus
The antimicrobial properties of tridecane-1,13-diamine are thought to be due to its ability to disrupt bacterial cell membranes. It has been shown to have a preferential affinity for the negatively charged bacterial membranes, leading to membrane destabilization and eventual cell death.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, tridecane-1,13-diamine has also been found to have potential as a growth factor for certain cell types. It has been shown to stimulate the growth of fibroblasts and endothelial cells, suggesting potential applications in tissue engineering and regenerative medicine.
Vorteile Und Einschränkungen Für Laborexperimente
Tridecane-1,13-diamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low toxicity profile, making it safe for use in cell culture and animal studies. However, its hydrophobic nature can make it difficult to incorporate into aqueous solutions, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on tridecane-1,13-diamine. One area of interest is the development of new drug delivery systems using tridecane-1,13-diamine as a carrier. Additionally, further studies on its antimicrobial properties and potential applications in wound healing and medical device coatings are warranted. Finally, investigations into its potential use as a growth factor for tissue engineering and regenerative medicine applications are also promising avenues for future research.
Synthesemethoden
Tridecane-1,13-diamine can be synthesized through a variety of methods, including the reaction of 1,13-dibromotridecane with ammonia or hydrazine, or the reaction of 1,13-dichlorotridecane with ammonia or sodium azide. Another method involves the hydrogenation of 1,13-dicyanotridecane using a palladium catalyst. These methods produce high yields of tridecane-1,13-diamine with relatively simple reaction conditions.
Wissenschaftliche Forschungsanwendungen
Tridecane-1,13-diamine has been extensively studied for its potential applications in the biomedical field. It has been shown to have antimicrobial properties, making it a potential candidate for use in wound dressings and other medical devices. Additionally, tridecane-1,13-diamine has been found to have potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Eigenschaften
CAS-Nummer |
14465-66-8 |
|---|---|
Molekularformel |
C13H30N2 |
Molekulargewicht |
214.39 g/mol |
IUPAC-Name |
tridecane-1,13-diamine |
InChI |
InChI=1S/C13H30N2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-15H2 |
InChI-Schlüssel |
BPSKTAWBYDTMAN-UHFFFAOYSA-N |
SMILES |
C(CCCCCCN)CCCCCCN |
Kanonische SMILES |
C(CCCCCCN)CCCCCCN |
Synonyme |
1,13-Diaminotridecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



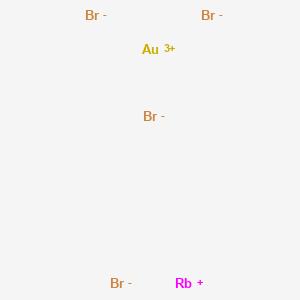
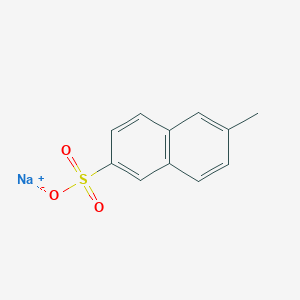
![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)
